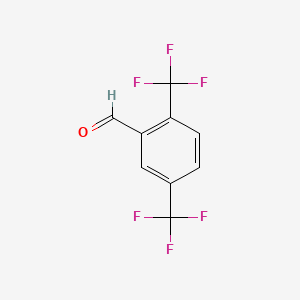

2,5-Bis(trifluoromethyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O/c10-8(11,12)6-1-2-7(9(13,14)15)5(3-6)4-16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICGJIQKPLBIES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372257 | |

| Record name | 2,5-Bis(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395-64-2 | |

| Record name | 2,5-Bis(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=395-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-BIS(TRIFLUOROMETHYL)BENZALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2,5-Bis(trifluoromethyl)benzaldehyde CAS number

An In-depth Technical Guide to 2,5-Bis(trifluoromethyl)benzaldehyde

Core Topic: 2,5-Bis(trifluoromethyl)benzaldehyde CAS Number: 395-64-2

Abstract

This technical guide provides a comprehensive overview of 2,5-Bis(trifluoromethyl)benzaldehyde, a key fluorinated aromatic aldehyde utilized in advanced organic synthesis. Identified by its CAS Number 395-64-2, this compound is of significant interest to researchers in medicinal chemistry and materials science due to the unique electronic properties conferred by its two trifluoromethyl (CF₃) groups.[1] These groups act as strong electron-withdrawing agents and enhance lipophilicity, making the molecule a valuable building block for creating complex pharmaceuticals and agrochemicals with tailored properties.[1][2] This document details its physicochemical characteristics, provides an expert-driven perspective on its synthesis, explores its applications in drug development, and outlines critical safety and handling protocols.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. 2,5-Bis(trifluoromethyl)benzaldehyde is an aromatic aldehyde where the benzene ring is substituted with an aldehyde group and two trifluoromethyl groups at the 2 and 5 positions.[1]

Compound Identification

A clear identification using standardized chemical information is crucial for regulatory compliance and accurate experimental design.

| Identifier | Value | Source |

| CAS Number | 395-64-2 | [1][3][4] |

| IUPAC Name | 2,5-Bis(trifluoromethyl)benzaldehyde | [4] |

| Molecular Formula | C₉H₄F₆O | [1][5] |

| Molecular Weight | 242.12 g/mol | [3][5] |

| SMILES String | FC(F)(F)c1ccc(c(C=O)c1)C(F)(F)F | [1] |

| InChI Key | PICGJIQKPLBIES-UHFFFAOYSA-N | [1] |

Physicochemical Data

The physical properties of the compound dictate the conditions required for its storage, handling, and use in reactions. It typically presents as a colorless to pale yellow liquid.[1]

| Property | Value | Source |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 137 °C (lit.) | [3][6] |

| Density | 1.468 g/mL at 25 °C (lit.) | [6] |

| Refractive Index | n20/D 1.421 (lit.) | [3] |

| Flash Point | 69 °C (156.2 °F) - closed cup | [3] |

Synthesis and Mechanistic Insights

While various synthetic routes exist, a common and efficient method for preparing substituted benzaldehydes is through the selective oxidation of the corresponding benzyl alcohol. This approach offers high yields and good functional group tolerance.

Representative Protocol: Oxidation of 2,5-Bis(trifluoromethyl)benzyl Alcohol

The following protocol is a well-established method for the oxidation of benzyl alcohols to their corresponding aldehydes. The choice of a mild and selective oxidant system, such as one employing a TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) catalyst, is critical to prevent over-oxidation to the carboxylic acid. This self-validating system ensures high conversion to the desired aldehyde product.

Experimental Workflow:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting material, 2,5-Bis(trifluoromethyl)benzyl alcohol (1.0 equivalent), in a suitable organic solvent such as dichloromethane (DCM).

-

Catalyst Addition: Add a catalytic amount of TEMPO (approx. 0.01-0.05 equivalents) and a co-catalyst, often a copper or iron salt.

-

Initiation of Oxidation: Introduce a stoichiometric oxidant. While various oxidants can be used, an environmentally benign choice is to use molecular oxygen or air, often in the presence of a secondary catalyst system like HCl and HNO₃, as described for related isomers.[7]

-

Reaction Monitoring: The reaction is typically stirred at room temperature. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting alcohol.

-

Workup and Purification: Upon completion, the reaction mixture is quenched, typically with a solution of sodium thiosulfate to remove any residual oxidant.[7] The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure 2,5-Bis(trifluoromethyl)benzaldehyde.

Causality and Expertise:

-

Why TEMPO? TEMPO is a stable free radical that acts as a catalyst for the selective oxidation of primary alcohols to aldehydes. It avoids the harsh conditions and heavy metal waste associated with traditional oxidants like chromates or permanganates.

-

Why control the oxidant? Over-oxidation to the corresponding carboxylic acid is a common side reaction. Using a catalytic system with a terminal oxidant like oxygen allows for a more controlled and selective reaction, ensuring a high yield of the aldehyde.

Caption: General workflow for the synthesis of 2,5-Bis(trifluoromethyl)benzaldehyde.

Applications in Research and Drug Development

The true value of 2,5-Bis(trifluoromethyl)benzaldehyde lies in its utility as a versatile chemical intermediate. The aldehyde functional group is a reactive handle for forming new carbon-carbon and carbon-nitrogen bonds, while the CF₃ groups modulate the electronic and pharmacokinetic properties of the final molecule.

Role of Trifluoromethyl Groups in Drug Design

The incorporation of CF₃ groups is a well-established strategy in modern medicinal chemistry.[2] These groups are potent electron-withdrawing moieties and are highly lipophilic. Their strategic placement can:

-

Enhance Metabolic Stability: CF₃ groups can block sites of metabolic oxidation, increasing the half-life of a drug candidate.[2]

-

Improve Binding Affinity: The strong dipole of the C-F bonds can lead to favorable interactions with protein targets.

-

Increase Bioavailability: Enhanced lipophilicity can improve a molecule's ability to cross cell membranes.[2]

Synthetic Utility in Building Complex Molecules

2,5-Bis(trifluoromethyl)benzaldehyde is an ideal starting point for constructing more complex molecular scaffolds. For example, it can readily participate in cornerstone reactions such as:

-

Wittig Reaction: To form substituted styrenes, which are precursors to a vast array of compounds.

-

Reductive Amination: To synthesize substituted benzylamines, a common motif in pharmacologically active molecules.

-

Condensation Reactions: To form Schiff bases, which can be further modified or used as ligands in coordination chemistry.

A related isomer, 3,5-bis(trifluoromethyl)benzaldehyde, has been used to prepare key intermediates for ansacupine and phosphorus-fluorine synergistic flame retardant compounds, illustrating the synthetic potential of this class of reagents.[7]

Caption: Key synthetic transformations of 2,5-Bis(trifluoromethyl)benzaldehyde.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the reagent.

Hazard Identification

Based on Safety Data Sheets (SDS), this compound is classified with the following hazards:

-

H227: Combustible liquid.[3]

The signal word is "Warning".

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8][11]

-

Avoiding Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[8][11]

-

First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes.[10][11] If inhaled, move to fresh air.[11] Seek medical attention if irritation persists.[8]

Storage Guidelines

-

Conditions: Store in a cool, dry, and well-ventilated place.[11] A recommended storage temperature is 2-8°C.

-

Container: Keep the container tightly closed to prevent exposure to moisture and air.[11] The compound is noted to be air-sensitive, suggesting storage under an inert atmosphere (e.g., nitrogen or argon) is best practice to maintain purity.[8][11]

-

Incompatibilities: Avoid storage with strong bases or oxidizing agents.[8]

Conclusion

2,5-Bis(trifluoromethyl)benzaldehyde (CAS: 395-64-2) is a specialized chemical reagent with significant utility for professionals in drug discovery and materials science. Its unique electronic and physical properties, driven by the two trifluoromethyl substituents, make it an invaluable building block for synthesizing novel molecules with enhanced metabolic stability and lipophilicity. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe application in research and development.

References

-

Product information, 2,5-Bis(trifluoromethyl)benzaldehyde. P&S Chemicals. [Link]

-

3,5-Bis(trifluoromethyl)benzaldehyde | C9H4F6O. PubChem. [Link]

-

Synthesis of 2‐trifluoromethylated benzophenone 9 a and benzaldehyde 9 b. ResearchGate. [Link]

-

2,5-Bis(trifluoromethyl)benzaldehyde. Oakwood Chemical. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI. [Link]

Sources

- 1. CAS 395-64-2: 2,5-Bis(trifluoromethyl)benzaldehyde [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. CAS 395-64-2 | 2815-3-63 | MDL MFCD00674087 | 2,5-Bis(trifluoromethyl)benzaldehyde | SynQuest Laboratories [synquestlabs.com]

- 4. pschemicals.com [pschemicals.com]

- 5. scbt.com [scbt.com]

- 6. 2,5-BIS(TRIFLUOROMETHYL)BENZALDEHYDE | 395-64-2 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. fishersci.ie [fishersci.ie]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 2,5-Bis(trifluoromethyl)benzaldehyde for Researchers and Drug Development Professionals

Introduction

2,5-Bis(trifluoromethyl)benzaldehyde is an aromatic aldehyde of significant interest in the fields of medicinal chemistry and materials science. Its structure, characterized by a benzaldehyde core substituted with two highly electronegative trifluoromethyl (CF₃) groups at the 2 and 5 positions, imparts unique chemical and physical properties. These properties make it a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The strong electron-withdrawing nature of the two trifluoromethyl groups significantly influences the reactivity of both the aromatic ring and the aldehyde functional group, offering distinct advantages in synthetic design.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of 2,5-bis(trifluoromethyl)benzaldehyde, its synthesis, spectral characterization, and key applications, with a focus on providing practical insights for researchers and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,5-bis(trifluoromethyl)benzaldehyde is paramount for its effective use in synthesis and for ensuring safe handling.

General Characteristics

2,5-Bis(trifluoromethyl)benzaldehyde is typically a colorless to pale yellow liquid at room temperature.[1] Its appearance as a liquid or low-melting solid is dependent on purity.[1] The presence of the two lipophilic trifluoromethyl groups enhances its solubility in a wide range of common organic solvents.[1]

Key Physical Data

The fundamental physical properties of 2,5-bis(trifluoromethyl)benzaldehyde are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 395-64-2 | [2] |

| Molecular Formula | C₉H₄F₆O | [2] |

| Molecular Weight | 242.12 g/mol | [2] |

| Boiling Point | 137 °C (lit.) | [3] |

| Density | 1.468 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n₂₀/D) | 1.421 (lit.) | [2] |

Synthesis and Handling

Synthetic Approach: Oxidation of 2,5-Bis(trifluoromethyl)benzyl alcohol

Exemplary Experimental Protocol (General)

To a stirred solution of 2,5-bis(trifluoromethyl)benzyl alcohol (1.0 eq) in a suitable organic solvent (e.g., dichloromethane), a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation system is added portion-wise at room temperature.The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by filtration through a pad of silica gel to remove the oxidant byproducts, followed by removal of the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 2,5-bis(trifluoromethyl)benzaldehyde.

Figure 1. General synthetic scheme for the preparation of 2,5-bis(trifluoromethyl)benzaldehyde.

Safe Handling and Storage

2,5-Bis(trifluoromethyl)benzaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

Spectral Characterization

A comprehensive spectral analysis is crucial for the unambiguous identification and quality control of 2,5-bis(trifluoromethyl)benzaldehyde.

¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, fully assigned spectra for 2,5-bis(trifluoromethyl)benzaldehyde were not found in the provided search results, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a downfield singlet for the aldehydic proton (around δ 10.0 ppm). The aromatic region should display a complex multiplet pattern for the three aromatic protons, influenced by the strong electron-withdrawing effects of the two trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the downfield region (around δ 190 ppm). The aromatic carbons will appear in the typical aromatic region, with the carbons attached to the trifluoromethyl groups showing characteristic quartet splitting due to coupling with the fluorine atoms. The trifluoromethyl carbons themselves will also appear as quartets.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct singlets for the two trifluoromethyl groups, as they are in different chemical environments. The chemical shifts of these signals will be in the typical range for trifluoromethyl groups attached to an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum of 2,5-bis(trifluoromethyl)benzaldehyde will exhibit characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde. Additionally, characteristic C-H stretching vibrations for the aldehyde proton can be observed around 2720 and 2820 cm⁻¹. The spectrum will also show absorptions corresponding to the aromatic C-H and C=C stretching vibrations, as well as strong C-F stretching bands.

Mass Spectrometry (MS)

The mass spectrum of 2,5-bis(trifluoromethyl)benzaldehyde will show a molecular ion peak (M⁺) corresponding to its molecular weight (242.12 g/mol ). The fragmentation pattern is expected to be influenced by the presence of the trifluoromethyl groups and the aldehyde functionality. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29). The presence of the trifluoromethyl groups may lead to additional characteristic fragmentation patterns involving the loss of CF₃ or related fragments.

Applications in Drug Discovery and Organic Synthesis

The unique electronic properties of 2,5-bis(trifluoromethyl)benzaldehyde make it a valuable synthon for the introduction of the 2,5-bis(trifluoromethyl)phenyl moiety into target molecules. This can be particularly advantageous in drug design, where the incorporation of trifluoromethyl groups can enhance metabolic stability, binding affinity, and lipophilicity.

Role as a Synthetic Intermediate

2,5-Bis(trifluoromethyl)benzaldehyde can participate in a wide range of chemical transformations characteristic of aldehydes, including:

-

Nucleophilic Addition Reactions: The electron-withdrawing trifluoromethyl groups activate the aldehyde carbonyl towards nucleophilic attack, facilitating reactions with organometallic reagents (e.g., Grignard and organolithium reagents), cyanides, and other nucleophiles.

-

Wittig Reaction: This aldehyde is a suitable substrate for the Wittig reaction, allowing for the formation of alkenes with a 2,5-bis(trifluoromethyl)phenyl substituent.[4]

-

Reductive Amination: It can undergo reductive amination to form various substituted benzylamines, which are common scaffolds in pharmaceutical compounds.

-

Condensation Reactions: It can participate in condensation reactions, such as the Knoevenagel and aldol condensations, to form more complex molecular architectures.

While specific examples of the use of 2,5-bis(trifluoromethyl)benzaldehyde in the synthesis of named pharmaceutical or agrochemical compounds were not found in the provided search results, its utility as a building block is evident from its chemical properties and the known applications of other trifluoromethylated benzaldehydes in these industries.[5][6]

Figure 2. Key reaction pathways and applications of 2,5-bis(trifluoromethyl)benzaldehyde.

Conclusion

2,5-Bis(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde with significant potential in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. Its unique electronic properties, conferred by the two trifluoromethyl groups, make it a reactive and versatile building block. This guide has provided a detailed overview of its physical properties, synthetic considerations, spectral characteristics, and potential applications. As research in fluorine chemistry continues to expand, the importance of specialized reagents like 2,5-bis(trifluoromethyl)benzaldehyde is expected to grow, offering new opportunities for innovation in drug discovery and materials science.

References

- Electronic Supplementary Information - The Royal Society of Chemistry. (URL not available)

- Supporting Information - The Royal Society of Chemistry. (URL not available)

- Wiley-VCH 2008 - Supporting Inform

- 2-Chloro-5-(trifluoromethyl)benzaldehyde: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. (URL not available)

- 3,5-Bis(trifluoromethyl)benzaldehyde: High Purity Intermediate for Pharmaceutical and Agrochemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL not available)

- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Inform

- IMPROVED SYNTHESIS OF RACEMIC SERTRALINE - European Patent Office - EP 1224159 B1 - Googleapis.com. (URL not available)

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

-

Reaction conditions for the oxidation of benzyl alcohol to benzaldehyde. a - ResearchGate. [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). [Link]

- 19F NMR Reference Standards:. (URL not available)

- WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google P

-

Wittig Reaction - Organic Chemistry Portal. [Link]

-

Improved industrial synthesis of antidepressant sertraline | Semantic Scholar. [Link]

-

C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm ... - Doc Brown's Chemistry. [Link]

-

Wittig Reaction - Chemistry LibreTexts. [Link]

- Solvent Free Wittig Reactions. (URL not available)

-

Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC - NIH. [Link]

-

Wittig reaction - Wikipedia. [Link]

-

(a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. - ResearchGate. [Link]

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. [Link]

- Synthesis, characterization and identification of sertraline hydrochloride rel

-

aldehydes from acid chlorides by modified rosenmund reduction - Organic Syntheses Procedure. [Link]

-

Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC. [Link]

-

Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes | TutorChase. [Link]

-

Synthesis of sertraline (2) from naphthalene (7 f) and establishment of... - ResearchGate. [Link]

- Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. (URL not available)

-

2-(Trifluoromethyl)benzaldehyde - Optional[19F NMR] - Chemical Shifts - SpectraBase. [Link]

-

2,5-Bis(trifluoromethyl)benzaldehyde - Oakwood Chemical. [Link]

-

Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes - ACS Publications. [Link]

- Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide. (URL not available)

-

mass spectra - fragmentation patterns - Chemguide. [Link]

- How can 3,5-bis (Trifluoromethyl) BenzalDehyde be synthesized and applied effectively?. (URL not available)

-

Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. [Link]

-

proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO - Doc Brown's Chemistry. [Link]

-

Oxidation of benzyl alcohol to benzaldehyde. - ResearchGate. [Link]

- JCAT_17_857_revised_manuscr.... (URL not available)

-

Oxidation of Benzyl Alcohol in Slurry Phase Over Nanoporous ZrV2O7 Catalyst and Determination of Reaction Mechanism Using DFT - SciSpace. [Link]

-

¹H NMR spectra for (a) tris[3,5-bis(trifluoromethyl)phenyl]borane... - ResearchGate. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 3,5-Bis(trifluoromethyl)benzaldehyde [webbook.nist.gov]

- 4. rsc.org [rsc.org]

- 5. 2-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]

2,5-Bis(trifluoromethyl)benzaldehyde molecular weight

An In-Depth Technical Guide to 2,5-Bis(trifluoromethyl)benzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Bis(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde of significant interest in synthetic chemistry. Its structure is characterized by a benzaldehyde core substituted with two trifluoromethyl (CF₃) groups at the 2 and 5 positions. These CF₃ groups are potent electron-withdrawing moieties that profoundly influence the molecule's physicochemical properties and chemical reactivity.[1] This guide provides a comprehensive overview of its properties, a detailed protocol for its synthesis via the oxidation of its corresponding alcohol, its key chemical reactions, and its critical role as a building block in the development of pharmaceuticals and advanced materials. The unique electronic and steric nature of the 2,5-bis(trifluoromethyl)phenyl group makes this compound an invaluable intermediate for enhancing metabolic stability, binding affinity, and lipophilicity in drug candidates.[2][3]

Physicochemical and Spectroscopic Properties

The defining features of 2,5-Bis(trifluoromethyl)benzaldehyde are its two CF₃ groups, which impart high lipophilicity and strong electron-withdrawing characteristics.[1] These properties are crucial for its application in medicinal chemistry, where modulating a drug candidate's lipophilicity is key to controlling its pharmacokinetic profile, including its ability to cross cell membranes.[3][4] The compound is typically a colorless to pale yellow liquid, and its key properties are summarized below.[1]

Table 1: Physicochemical Properties of 2,5-Bis(trifluoromethyl)benzaldehyde

| Property | Value | Source(s) |

| Molecular Weight | 242.12 g/mol | [5][6] |

| Molecular Formula | C₉H₄F₆O | [1][5] |

| CAS Number | 395-64-2 | [6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 137 °C (lit.) | [7] |

| Density | 1.468 g/mL at 25 °C (lit.) | [7] |

| Refractive Index | n20/D 1.421 (lit.) | [7] |

| Flash Point | 69 °C (closed cup) |

Spectroscopic Data: Full spectroscopic data, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectra, are available for analytical confirmation of this compound's identity and purity through various chemical databases.[8][9][10] The spectra are consistent with the assigned structure, showing characteristic signals for the aldehyde proton, the aromatic protons, and the two distinct trifluoromethyl groups.

Synthesis and Purification

The most direct and reliable route to synthesizing 2,5-Bis(trifluoromethyl)benzaldehyde is through the selective oxidation of its corresponding primary alcohol, 2,5-Bis(trifluoromethyl)benzyl alcohol.[11] This precursor is commercially available or can be synthesized from corresponding benzoic acids or benzyl chlorides.[12][13] The oxidation of benzyl alcohols to aldehydes is a foundational transformation in organic chemistry, for which numerous modern, high-selectivity methods have been developed to avoid over-oxidation to the carboxylic acid.[14][15]

Below is a robust, lab-scale protocol for this synthesis, employing a modern photocatalytic method known for its mild conditions and high chemoselectivity.[14][16]

Experimental Protocol: Photocatalytic Oxidation of 2,5-Bis(trifluoromethyl)benzyl alcohol

This protocol is based on established methods for the selective oxidation of benzyl alcohols using a photocatalyst like Eosin Y and molecular oxygen as the terminal oxidant.[14]

Rationale: This "green" chemistry approach avoids the use of heavy metal oxidants (e.g., chromium or manganese-based reagents) and operates under mild conditions (visible light, room temperature), which preserves the sensitive aldehyde functional group. The trifluoromethyl groups are inert to these conditions.

Sources

- 1. CAS 395-64-2: 2,5-Bis(trifluoromethyl)benzaldehyde [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. CAS 395-64-2 | 2815-3-63 | MDL MFCD00674087 | 2,5-Bis(trifluoromethyl)benzaldehyde | SynQuest Laboratories [synquestlabs.com]

- 7. 2,5-BIS(TRIFLUOROMETHYL)BENZALDEHYDE | 395-64-2 [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. 3,5-Bis(trifluoromethyl)benzaldehyde(401-95-6) 13C NMR spectrum [chemicalbook.com]

- 10. 3,5-Bis(trifluoromethyl)benzaldehyde | C9H4F6O | CID 136247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,5-Bis(trifluoromethyl)benzyl alcohol | C9H6F6O | CID 2737813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]

- 15. lakeland.edu [lakeland.edu]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,5-Bis(trifluoromethyl)benzaldehyde: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,5-Bis(trifluoromethyl)benzaldehyde, a key fluorinated building block in modern organic synthesis. With its unique electronic properties imparted by two powerful electron-withdrawing trifluoromethyl groups, this aromatic aldehyde serves as a versatile intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This document delves into its chemical identity, synthesis protocols, characteristic reactivity, applications, and safety considerations, offering field-proven insights for its effective utilization in research and development.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific work. The nomenclature and fundamental properties of the title compound are summarized below.

IUPAC Name: 2,5-Bis(trifluoromethyl)benzaldehyde[1][2]

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value | Source(s) |

| CAS Number | 395-64-2 | [1][2] |

| Molecular Formula | C₉H₄F₆O | [1][2] |

| Molecular Weight | 242.12 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 137 °C (lit.) | |

| Density | 1.468 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.421 (lit.) | |

| SMILES String | O=Cc1cc(c(cc1)C(F)(F)F)C(F)(F)F | |

| InChI Key | PICGJIQKPLBIES-UHFFFAOYSA-N |

The presence of two trifluoromethyl (CF₃) groups on the benzene ring dramatically influences the molecule's properties. These groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but, crucially, activates the aldehyde group towards nucleophilic attack. This enhanced electrophilicity of the carbonyl carbon is a cornerstone of its synthetic utility.

Synthesis of 2,5-Bis(trifluoromethyl)benzaldehyde

The synthesis of 2,5-Bis(trifluoromethyl)benzaldehyde can be approached through several strategic routes. The choice of method often depends on the availability of starting materials and the desired scale of production. Two common conceptual pathways are the oxidation of the corresponding benzyl alcohol and the formylation of a suitable organometallic precursor.

Oxidation of 2,5-Bis(trifluoromethyl)benzyl Alcohol

Conceptual Protocol: TEMPO-Catalyzed Oxidation

This protocol is adapted from the synthesis of 3,5-Bis(trifluoromethyl)benzaldehyde and is expected to be effective for the 2,5-isomer.[3]

-

Step 1: Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer, add 2,5-bis(trifluoromethyl)benzyl alcohol (1.0 equiv) and TEMPO (0.01 equiv).

-

Step 2: Solvent and Catalyst Addition: Add dichloromethane (DCM) as the solvent. Subsequently, add hydrochloric acid (HCl) (0.1 equiv) and nitric acid (HNO₃) (0.1 equiv).

-

Step 3: Reaction Execution: Seal the flask and connect it to an oxygen-filled balloon. Stir the reaction mixture vigorously at room temperature.

-

Step 4: Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, transfer the mixture to a separatory funnel.

-

Step 5: Purification: Wash the organic layer sequentially with saturated sodium thiosulfate solution and sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde. Further purification can be achieved by vacuum distillation or column chromatography.

Causality of Experimental Choices:

-

TEMPO/Co-oxidant System: TEMPO is a stable radical that acts as a catalyst. The primary oxidant (in this case, derived from HNO₃ and O₂) regenerates the active oxoammonium ion from the hydroxylamine form of TEMPO, which is the species that directly oxidizes the alcohol. This catalytic cycle allows for the use of a substoichiometric amount of TEMPO.

-

Mild Conditions: The reaction proceeds at room temperature, which prevents over-oxidation of the aldehyde to the corresponding carboxylic acid, a common side reaction in alcohol oxidations.

-

Aqueous Work-up: The washing steps are crucial to remove the acidic catalysts and any remaining oxidizing species, ensuring the stability of the final product.

Caption: Oxidation of the corresponding benzyl alcohol.

Formylation via Grignard Reagent

An alternative approach involves the creation of a carbon-carbon bond. This can be achieved by preparing a Grignard reagent from 2,5-bis(trifluoromethyl)bromobenzene and then reacting it with a formylating agent like N,N-dimethylformamide (DMF).

Conceptual Protocol: Grignard Formylation

-

Step 1: Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Add a solution of 2,5-bis(trifluoromethyl)bromobenzene in anhydrous tetrahydrofuran (THF). Initiate the reaction, if necessary, with a small crystal of iodine or gentle heating.

-

Step 2: Formylation: Cool the resulting Grignard reagent solution in an ice bath. Slowly add N,N-dimethylformamide (DMF) dropwise while maintaining the temperature.

-

Step 3: Hydrolysis and Work-up: After the addition is complete, allow the reaction to stir and warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Step 4: Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation.

Causality of Experimental Choices:

-

Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. Therefore, anhydrous solvents and an inert atmosphere are critical to prevent quenching of the reagent and ensure a high yield.

-

Formylating Agent: DMF is an effective "formyl anion" equivalent in this context. The nucleophilic Grignard reagent adds to the carbonyl carbon of DMF, forming a tetrahedral intermediate.

-

Acidic Work-up: The acidic work-up is necessary to hydrolyze the intermediate magnesium alkoxide salt to liberate the final aldehyde product.

Chemical Reactivity and Synthetic Applications

The aldehyde functionality, activated by the two CF₃ groups, makes 2,5-bis(trifluoromethyl)benzaldehyde a valuable reactant in several key organic transformations. Its utility is particularly pronounced in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[4][5]

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. Due to the high electrophilicity of its carbonyl carbon, 2,5-bis(trifluoromethyl)benzaldehyde is an excellent substrate for this reaction, readily forming α,β-unsaturated products which are themselves versatile synthetic intermediates.

General Reaction Scheme:

Caption: Knoevenagel condensation workflow.

Exemplary Protocol: Knoevenagel Condensation with Malononitrile

This is a general protocol that is highly effective for electron-deficient benzaldehydes.

-

Step 1: Reagent Mixing: In a round-bottomed flask, dissolve 2,5-bis(trifluoromethyl)benzaldehyde (1.0 equiv) and malononitrile (1.0 equiv) in a suitable solvent such as ethanol or toluene.

-

Step 2: Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

-

Step 3: Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often rapid and can be monitored by TLC for the disappearance of the aldehyde.

-

Step 4: Product Isolation: The product often precipitates from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure, and the residue can be recrystallized or purified by column chromatography.

Expertise & Experience Insights: The strong electron-withdrawing nature of the CF₃ groups significantly accelerates the initial nucleophilic attack by the enolate of the active methylene compound. This often allows the reaction to proceed under very mild conditions, sometimes even without a catalyst in a polar solvent like water.

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[6][7] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). This reaction is highly valuable for the regioselective formation of carbon-carbon double bonds.

General Reaction Scheme:

Caption: Wittig reaction for alkene synthesis.

Exemplary Protocol: Synthesis of a Stilbene Derivative

-

Step 1: Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.0 equiv) in anhydrous THF. Cool the suspension in an ice bath and add a strong base, such as n-butyllithium (n-BuLi), dropwise until the characteristic orange-red color of the ylide persists.

-

Step 2: Reaction with Aldehyde: To the freshly prepared ylide solution, add a solution of 2,5-bis(trifluoromethyl)benzaldehyde (1.0 equiv) in anhydrous THF dropwise at 0 °C.

-

Step 3: Completion and Quenching: After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC indicates the consumption of the aldehyde. Quench the reaction by adding water or a saturated solution of ammonium chloride.

-

Step 4: Extraction and Purification: Extract the mixture with diethyl ether. The organic layer contains the desired alkene and the byproduct, triphenylphosphine oxide. The oxide can often be removed by crystallization or column chromatography.

Trustworthiness through Self-Validation: The stereochemical outcome of the Wittig reaction (E vs. Z alkene) is dependent on the nature of the ylide. Unstabilized ylides (where R is an alkyl group) typically yield Z-alkenes, while stabilized ylides (where R is an electron-withdrawing group) favor the E-alkene. This predictability is a key feature of the reaction's reliability.

Spectroscopic Characterization

While a comprehensive, published dataset for 2,5-bis(trifluoromethyl)benzaldehyde is scarce, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aldehyde proton (-CHO): Singlet, δ ≈ 10.0-10.5 ppm. The deshielding effect of the carbonyl and the aromatic ring places it far downfield. - Aromatic protons: Three protons in the aromatic region (δ ≈ 7.5-8.5 ppm), exhibiting complex splitting patterns (doublets and triplets) due to coupling with each other. The exact shifts are influenced by the strong electron-withdrawing CF₃ groups. |

| ¹³C NMR | - Carbonyl carbon (C=O): δ ≈ 190-195 ppm. - Aromatic carbons: Six signals. The carbons directly attached to the CF₃ groups will appear as quartets due to C-F coupling (¹JCF ≈ 270-275 Hz). The other aromatic carbons will also show smaller C-F couplings. |

| ¹⁹F NMR | Two singlets (or closely spaced quartets due to long-range H-F coupling), one for each of the chemically non-equivalent CF₃ groups. Expected chemical shifts would be around δ -60 to -65 ppm (relative to CFCl₃).[8][9] |

| IR | - C=O stretch (aldehyde): Strong absorption around 1700-1720 cm⁻¹. - C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. - C-F stretches: Strong, complex absorptions in the 1100-1350 cm⁻¹ region. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z = 242. - Fragmentation: A prominent peak at m/z = 241 ([M-H]⁺) is expected. Loss of the formyl group (-CHO) would lead to a peak at m/z = 213. |

Safety and Handling

2,5-Bis(trifluoromethyl)benzaldehyde is a combustible liquid and requires careful handling in a laboratory setting.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[10]

-

Precautions:

-

Handle in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off immediately with soap and plenty of water.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

Conclusion

2,5-Bis(trifluoromethyl)benzaldehyde is a powerful and versatile building block for organic synthesis. The strong electron-withdrawing properties of its two trifluoromethyl groups render the aldehyde functionality highly reactive towards nucleophiles, making it an ideal substrate for key carbon-carbon bond-forming reactions such as the Knoevenagel condensation and the Wittig reaction. This reactivity profile, combined with the known benefits of incorporating trifluoromethyl groups into bioactive molecules—such as enhanced metabolic stability and binding affinity—solidifies its importance as a key intermediate for professionals in drug discovery and agrochemical research. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of next-generation chemical entities.

References

- Santa Cruz Biotechnology. (n.d.). 2,5-Bis(trifluoromethyl)benzaldehyde.

- Beilstein Journals. (n.d.). Supporting Information: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro.

- Dakenchem. (n.d.). 2-Chloro-5-(trifluoromethyl)benzaldehyde: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis.

- Guidechem. (n.d.). How to Synthesize 3,5-Bis(trifluoromethyl)benzaldehyde and Its Applications.

- Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET.

- ACS Omega. (2021, October 18). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives.

- Wiley-VCH. (n.d.). Supporting Information.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28). 3,5-Bis(trifluoromethyl)benzaldehyde: High Purity Intermediate for Pharmaceutical and Agrochemical Synthesis.

- Santa Cruz Biotechnology. (n.d.). 2,5-Bis(trifluoromethyl)benzaldehyde | CAS 395-64-2.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.

- The Royal Society of Chemistry. (n.d.). Supporting Information for.

- Guidechem. (2024, January 4). How can 3,5-bis (Trifluoromethyl) BenzalDehyde be synthesized and applied effectively?

- University of Missouri–Kansas City. (2017, February 23). 20. A Solvent Free Wittig Reaction.

- ChemicalBook. (n.d.). 2-(Trifluoromethyl)benzaldehyde synthesis.

- University of California, Davis. (n.d.). Solvent Free Wittig Reactions.

- ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with active methylene compounds....

- University of Missouri–Kansas City. (n.d.). 8. Wittig Reaction.

- University of California, Davis. (n.d.). The Wittig Reaction: Synthesis of Alkenes.

- ResearchGate. (2025, August 7). Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase.

- NIST. (n.d.). Benzaldehyde, 2-(trifluoromethyl)-.

- Oakwood Chemical. (n.d.). 2,5-Bis(trifluoromethyl)benzaldehyde.

- Sigma-Aldrich. (n.d.). 2,5-Bis(trifluoromethyl)benzaldehyde 97 395-64-2.

- YouTube. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry.

- ACS Publications. (2009, January 8). Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes.

- PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzaldehyde.

- Asian Journal of Organic Chemistry. (n.d.). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Retrieved from chemistry-europe.onlinelibrary.wiley.com

- Sigma-Aldrich. (n.d.). Knoevenagel Condensation Reaction.

- Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.

- ResearchGate. (n.d.). Oxidation of benzyl alcohol to benzaldehyde.

- Lakeland University. (n.d.). Oxidation of benzyl alcohol to benzaldehyde.

- Google Patents. (n.d.). US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

- Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.

- Faa-Umi, K. (n.d.). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes.

- Beilstein Journal of Organic Chemistry. (2024, May 29). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines.

- NIST. (n.d.). 3,5-Bis(trifluoromethyl)benzaldehyde.

- Semantic Scholar. (2021, April 2). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

Sources

- 1. scbt.com [scbt.com]

- 2. 2,5-Bis(trifluoromethyl)benzaldehyde [oakwoodchemical.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. rsc.org [rsc.org]

- 10. zhou.apm.ac.cn [zhou.apm.ac.cn]

A Technical Guide to the Spectral Analysis of 2,5-Bis(trifluoromethyl)benzaldehyde

Introduction

2,5-Bis(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the unique electronic properties conferred by the two potent electron-withdrawing trifluoromethyl (CF₃) groups. These substituents dramatically influence the reactivity of both the aldehyde functional group and the aromatic ring, making the molecule a valuable building block for novel pharmaceuticals and advanced polymers.

Accurate structural verification and purity assessment are paramount for any research or development application. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstone of this analytical process. This guide provides a detailed analysis of the expected spectral characteristics of 2,5-Bis(trifluoromethyl)benzaldehyde. While experimental spectra are not widely available in public databases, this document synthesizes data from analogous compounds and first-principle spectroscopic theory to offer a robust predictive framework for researchers. Every claim is grounded in established chemical principles to ensure scientific integrity and practical utility.

Physicochemical and Safety Profile

A foundational understanding of a compound's physical properties and safety requirements is essential before any experimental work.

Physicochemical Data Summary

The fundamental properties of 2,5-Bis(trifluoromethyl)benzaldehyde (CAS No: 395-64-2) are well-documented and summarized below.[1]

| Property | Value | Source |

| CAS Number | 395-64-2 | [1] |

| Molecular Formula | C₉H₄F₆O | [1] |

| Molecular Weight | 242.12 g/mol | [1] |

| Boiling Point | 137 °C (lit.) | [2] |

| Density | 1.468 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.421 (lit.) | |

| SMILES String | O=Cc1c(cc(cc1)C(F)(F)F)C(F)(F)F | |

| InChI Key | PICGJIQKPLBIES-UHFFFAOYSA-N |

Safety and Handling

Based on available Safety Data Sheets (SDS), 2,5-Bis(trifluoromethyl)benzaldehyde is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.

-

Hazard Codes: H315, H319, H335

-

Signal Word: Warning

-

Handling Precautions: Use in a well-ventilated area, wear protective gloves, eye protection, and face protection. Keep away from heat, sparks, and open flames.

-

Storage: Store in a cool, dry place (2-8°C recommended) with the container tightly sealed.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra for 2,5-Bis(trifluoromethyl)benzaldehyde.

Diagram: Structural Numbering for NMR Assignment

Caption: IUPAC numbering for 2,5-Bis(trifluoromethyl)benzaldehyde.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals: one for the aldehyde proton and three for the aromatic protons.

-

Aldehyde Proton (H7): The aldehyde proton is highly deshielded and is expected to appear as a singlet (s) at a chemical shift (δ) greater than 10 ppm, likely in the δ 10.0–10.5 ppm range. This significant downfield shift is characteristic of aldehydes and is further enhanced by the electron-withdrawing nature of the aromatic ring.

-

Aromatic Protons (H3, H4, H6): The three aromatic protons are in different chemical environments and will give rise to three separate signals. The powerful deshielding effect of the two CF₃ groups and the aldehyde group will shift all aromatic signals downfield, likely into the δ 7.8–8.4 ppm region.[3]

-

H6: This proton is ortho to the C2-CF₃ group and meta to the C5-CF₃ group. It has only one ortho-coupling partner (H4 is too far for significant coupling). It is therefore expected to appear as a doublet or a broad singlet.

-

H4: This proton is ortho to the C5-CF₃ group and meta to the C2-CF₃ group. It is coupled to H3 (ortho, J ≈ 8 Hz) and potentially H6 (meta, J ≈ 2-3 Hz). This would likely result in a doublet of doublets (dd).

-

H3: This proton is ortho to H4 and meta to the aldehyde group. It is expected to appear as a doublet (d) due to coupling with H4.

-

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display nine signals, corresponding to each unique carbon atom in the molecule.

-

Aldehyde Carbonyl (C1): The carbonyl carbon of the aldehyde is expected at δ ~188–192 ppm .

-

Aromatic Carbons (C1-C6): Six distinct signals are predicted for the aromatic carbons due to the unsymmetrical substitution pattern.

-

Carbons bonded to CF₃ (C2, C5): These carbons will appear as quartets (q) due to one-bond coupling with the three fluorine atoms (¹J_CF). Their chemical shifts will be significantly influenced by the CF₃ substituent, typically appearing around δ 130–135 ppm .[4][5]

-

Other Aromatic Carbons (C1, C3, C4, C6): These carbons will also show complex splitting patterns due to smaller two- and three-bond C-F couplings. Their chemical shifts are expected in the range of δ 125–140 ppm .

-

-

Trifluoromethyl Carbons (C8, C9): The carbons of the two CF₃ groups are also in different environments and should produce two distinct signals. Each signal will be a quartet (q) due to the large one-bond C-F coupling (¹J_CF ≈ 270–275 Hz). The chemical shifts are typically found around δ 120–125 ppm .[4][6]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a crucial technique for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[7][8]

-

Chemical Shifts: The two trifluoromethyl groups are chemically non-equivalent. The C2-CF₃ group is ortho to the aldehyde, while the C5-CF₃ group is meta. This difference in electronic environment should result in two distinct signals.

-

Expected Signals: Two singlets are predicted, as coupling to the distant aromatic protons is often not resolved. Based on data for similar compounds like trifluorotoluene (δ -63.7 ppm), the signals are expected in the range of δ -62 to -65 ppm (relative to CFCl₃).[4][9] The exact positions will depend on the specific electronic influence of the aldehyde group in the ortho and meta positions.

Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol outlines the standard procedure for obtaining high-quality NMR spectra for a compound like 2,5-Bis(trifluoromethyl)benzaldehyde.

Diagram: NMR Experimental Workflow

Sources

- 1. scbt.com [scbt.com]

- 2. 2,5-BIS(TRIFLUOROMETHYL)BENZALDEHYDE | 395-64-2 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]

- 9. beilstein-journals.org [beilstein-journals.org]

A Technical Guide to the Solubility of 2,5-Bis(trifluoromethyl)benzaldehyde in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 2,5-bis(trifluoromethyl)benzaldehyde, a key building block in the synthesis of pharmaceuticals and agrochemicals. For researchers, scientists, and drug development professionals, understanding the solubility of this compound is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This document moves beyond simple qualitative statements, employing Hansen Solubility Parameters (HSP) to offer a predictive and quantitative framework for solvent selection.

Introduction: The Significance of 2,5-Bis(trifluoromethyl)benzaldehyde

2,5-Bis(trifluoromethyl)benzaldehyde is an aromatic aldehyde distinguished by the presence of two strongly electron-withdrawing trifluoromethyl groups on the benzene ring.[1] This unique substitution pattern significantly influences its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis. The trifluoromethyl groups enhance the lipophilicity of the molecule, a critical factor governing its solubility in various organic media.[1] Its applications span the development of novel pharmaceuticals and agrochemicals, where it participates in a range of chemical transformations, including nucleophilic additions and condensation reactions.[1] A thorough understanding of its solubility is, therefore, not merely an academic exercise but a fundamental prerequisite for its effective application.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2,5-bis(trifluoromethyl)benzaldehyde is essential for its handling, application, and the interpretation of its solubility behavior.

| Property | Value | Source |

| CAS Number | 395-64-2 | [1] |

| Molecular Formula | C₉H₄F₆O | [1] |

| Molecular Weight | 242.12 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 137 °C (lit.) | [2][3] |

| Density | 1.468 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.421 (lit.) | [2][3] |

| Flash Point | 69 °C (156.2 °F) - closed cup | [2][3] |

Predicting Solubility: A Hansen Solubility Parameter (HSP) Approach

Given the scarcity of direct experimental data for the solubility of 2,5-bis(trifluoromethyl)benzaldehyde, a predictive approach based on Hansen Solubility Parameters (HSP) provides a robust and scientifically grounded alternative. The underlying principle of HSP is "like dissolves like," where the total cohesive energy of a substance is divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The similarity between a solute and a solvent can be quantified by the Hansen distance (Ra), with smaller distances indicating a higher likelihood of dissolution.

Calculation of Hansen Solubility Parameters for 2,5-Bis(trifluoromethyl)benzaldehyde

The HSPs for 2,5-bis(trifluoromethyl)benzaldehyde were estimated using the Stefanis-Panayiotou group contribution method. This method involves the summation of the contributions of the individual functional groups within the molecule.

The molecular structure was broken down as follows:

-

4 x Aromatic CH groups

-

2 x Aromatic C- substitution groups

-

1 x Aromatic -CHO group

-

2 x -CF₃ groups

Based on established group contribution values, the calculated Hansen Solubility Parameters for 2,5-bis(trifluoromethyl)benzaldehyde are:

-

δD (Dispersion): 18.2 MPa½

-

δP (Polar): 7.5 MPa½

-

δH (Hydrogen Bonding): 4.5 MPa½

Predicted Solubility in Common Organic Solvents

The calculated HSPs for 2,5-bis(trifluoromethyl)benzaldehyde were used to determine its compatibility with a range of common organic solvents. The Hansen distance (Ra) between the solute and each solvent was calculated using the following formula:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

A smaller Ra value signifies a higher affinity between the solute and the solvent, and thus, better solubility. The following table provides a predicted solubility profile.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Hansen Distance (Ra) | Predicted Solubility |

| Polar Aprotic Solvents | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 6.2 | Good |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 8.2 | Good |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 10.9 | Moderate |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 12.1 | Moderate to Poor |

| Polar Protic Solvents | |||||

| Methanol | 14.7 | 12.3 | 22.3 | 20.0 | Poor |

| Ethanol | 15.8 | 8.8 | 19.4 | 16.2 | Poor |

| Isopropanol | 15.8 | 6.1 | 16.4 | 13.5 | Poor |

| Water | 15.5 | 16.0 | 42.3 | 40.2 | Insoluble |

| Nonpolar Solvents | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 10.2 | Moderate to Poor |

| Toluene | 18.0 | 1.4 | 2.0 | 6.5 | Good |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 3.2 | Very Good |

| Chloroform | 17.8 | 3.1 | 5.7 | 4.6 | Very Good |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 6.5 | Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.2 | Very Good |

This predictive analysis suggests that 2,5-bis(trifluoromethyl)benzaldehyde exhibits excellent solubility in chlorinated solvents like dichloromethane and chloroform, as well as in common polar aprotic solvents such as ethyl acetate and acetone. Its solubility is predicted to be poor in highly polar protic solvents like water and lower alcohols, and moderate in nonpolar aliphatic hydrocarbons.

Experimental Protocol for Solubility Determination

To validate the predicted solubility and to obtain precise quantitative data, the following experimental protocol based on the equilibrium solubility method is recommended.

Materials and Equipment

-

2,5-Bis(trifluoromethyl)benzaldehyde (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or magnetic stirrer with heating plate

-

Calibrated thermometer

-

Syringes and solvent-compatible membrane filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,5-bis(trifluoromethyl)benzaldehyde to a series of vials, each containing a known volume of a different organic solvent.

-

Ensure a visible excess of the solid (or liquid) phase remains to guarantee saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a membrane filter into a pre-weighed vial to remove any undissolved particles.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried solute is achieved.

-

Calculate the solubility in g/L or mg/mL.

-

-

Chromatographic Method (HPLC):

-

Prepare a series of standard solutions of 2,5-bis(trifluoromethyl)benzaldehyde of known concentrations in the respective solvent.

-

Generate a calibration curve by plotting the peak area against the concentration.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Visualizing the Workflow

Logical Workflow for Solubility Prediction

Caption: Logical workflow for predicting solubility using Hansen Solubility Parameters.

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for the determination of solubility.

Conclusion

This technical guide provides a comprehensive overview of the solubility of 2,5-bis(trifluoromethyl)benzaldehyde in organic solvents, leveraging the predictive power of Hansen Solubility Parameters. The presented data and methodologies offer a valuable resource for scientists and researchers in the pharmaceutical and agrochemical industries, enabling more informed decisions in process development and formulation. The provided experimental protocol serves as a robust framework for the validation of these predictions and the generation of precise solubility data.

References

The Advent and Evolution of Trifluoromethylated Benzaldehydes: A Technical Guide for the Modern Researcher

Abstract

The introduction of the trifluoromethyl (–CF₃) group into aromatic systems has been a transformative event in medicinal and materials chemistry. This guide provides an in-depth technical exploration of the discovery and history of trifluoromethylated benzaldehydes, a class of compounds that has become a cornerstone in the synthesis of complex molecules. We will traverse the historical landscape, from the early, often harsh, fluorination techniques to the sophisticated and selective methods employed today. This document will elucidate the causal relationships behind key experimental choices, provide detailed, self-validating protocols for pivotal synthetic transformations, and offer insights into the profound impact of these building blocks on modern drug discovery and beyond.

Introduction: The Significance of the Trifluoromethyl Group

The trifluoromethyl group is a unique and powerful modulator of molecular properties. Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine, significantly alters the electronic environment of the aromatic ring and the reactivity of the aldehyde functionality.[1] This electronic perturbation, coupled with the high lipophilicity and metabolic stability conferred by the C-F bonds, makes the –CF₃ group a prized substituent in the design of pharmaceuticals and agrochemicals.[2][3][4] Trifluoromethylated benzaldehydes, therefore, serve as critical precursors to a vast array of bioactive molecules and advanced materials, where precise control over these properties is paramount. This guide will provide the historical context and practical knowledge necessary for researchers to effectively utilize these versatile intermediates.

Historical Perspective: The Dawn of Aromatic Trifluoromethylation

The journey to readily accessible trifluoromethylated benzaldehydes was a gradual one, built upon foundational discoveries in organofluorine chemistry. The late 19th and early 20th centuries saw the pioneering work that laid the groundwork for the synthesis of these important compounds.

The Swarts Reaction: A Gateway to Benzotrifluorides

The story of trifluoromethylated aromatics begins with the landmark work of Belgian chemist Frédéric Swarts. In 1892, Swarts developed a halogen exchange reaction that could convert polychlorinated compounds to their fluorinated analogs using antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅).[2][3][5] This method, now famously known as the Swarts reaction, provided the first practical route to benzotrifluorides from readily available benzotrichlorides.

The reaction proceeds through a nucleophilic substitution mechanism where the fluoride from the antimony reagent displaces the chloride ions. The presence of a Lewis acid catalyst like SbCl₅ facilitates the process.

Caption: Generalized mechanism of the Swarts reaction for the synthesis of benzotrifluoride.

While revolutionary, the Swarts reaction was often conducted under harsh conditions and utilized toxic heavy metal fluorides.

The Emergence of Trifluoromethylated Benzaldehydes: The 1939 Patent

A pivotal moment in the history of trifluoromethylated benzaldehydes is marked by a 1939 patent (US 2,180,772). This document explicitly details the synthesis of these compounds by treating a trifluoromethyl-substituted benzal fluoride with concentrated sulfuric acid at elevated temperatures (80-150°C). This process effectively hydrolyzed the benzal fluoride to the corresponding aldehyde.

This two-step approach—first, the formation of the trifluoromethylated aromatic ring, and second, the unmasking of the aldehyde—was a crucial development. It demonstrated a viable pathway to these valuable intermediates.

Caption: Early two-stage synthesis of trifluoromethylated benzaldehydes.

Evolution of Synthetic Methodologies

The foundational methods of the early 20th century paved the way for more refined, efficient, and safer synthetic routes. The evolution of these methods reflects the broader advancements in organic chemistry, from the handling of corrosive reagents to the development of highly selective catalytic systems.

Improvements on a Theme: From Antimony to Hydrogen Fluoride

In the 1930s, a significant improvement over the classic Swarts reaction was the substitution of antimony trifluoride with anhydrous hydrogen fluoride (HF). This modification, while still requiring careful handling of a highly corrosive reagent, offered a more economical and scalable process for the production of benzotrifluorides.

Modern Synthetic Approaches

Contemporary methods for the synthesis of trifluoromethylated benzaldehydes are diverse, offering researchers a range of options depending on the desired isomer, scale, and available starting materials.

A common and direct approach involves the oxidation of the methyl group of a trifluoromethylated toluene. Various oxidizing agents can be employed for this transformation.

Experimental Protocol: Oxidation of 3-(Trifluoromethyl)benzyl Alcohol

-

Objective: To synthesize 3-(trifluoromethyl)benzaldehyde via oxidation of the corresponding benzyl alcohol.

-

Reagents: 3-(Trifluoromethyl)benzyl alcohol, dimethoxyethane (DME), 12% (w/w) aqueous sodium hypochlorite (NaOCl).

-

Procedure:

-

In a round-bottom flask, dissolve 3-(trifluoromethyl)benzyl alcohol (1.0 eq) in DME.

-

Stir the solution at room temperature (20-25°C).

-

Gradually add 12% aqueous NaOCl (2.0 eq) to the reaction mixture, maintaining the temperature between 20-25°C.

-

Continue stirring for 4 hours at the same temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, extract the mixture with ethyl acetate.

-

Wash the organic layer with a 10% aqueous NaCl solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 3-(trifluoromethyl)benzaldehyde.[6]

-

Direct formylation of a trifluoromethylated benzene ring is another viable strategy. This can be achieved through various methods, including the Vilsmeier-Haack reaction or Friedel-Crafts formylation.

Modern organometallic chemistry offers powerful tools for the synthesis of trifluoromethylated benzaldehydes. For instance, a Suzuki-Miyaura coupling can be employed using a trifluoromethylphenylboronic acid and a suitable formylating agent.[7] Alternatively, palladium-catalyzed formylation of trifluoromethylated aryl halides or triflates with a source of carbon monoxide or formic acid provides a direct route to the aldehyde.[8]

Experimental Protocol: Palladium-Catalyzed Formylation of 4-Iodobenzotrifluoride

-

Objective: To synthesize 4-(trifluoromethyl)benzaldehyde from 4-iodobenzotrifluoride using formic acid as the formylating agent.

-

Reagents: 4-Iodobenzotrifluoride, iodine (I₂), triphenylphosphine (PPh₃), triethylamine (Et₃N), formic acid (HCOOH), toluene, and a supported palladium catalyst.

-

Procedure:

-

In a dried reaction tube under an argon atmosphere, charge iodine (1.2 eq), triphenylphosphine (1.2 eq), and toluene. Stir at room temperature for 10 minutes.

-

Add 4-iodobenzotrifluoride (1.0 eq), the palladium catalyst (3 mol%), and triethylamine (6.0 eq) to the solution.

-

Add formic acid (4.0 eq), and immediately seal the reaction tube.

-

Stir the reaction mixture at 80°C for 3-5 hours.

-

After cooling to room temperature, separate the palladium catalyst (if heterogeneous).

-

Filter the reaction mixture and concentrate under vacuum.

-

Purify the residue by silica gel column chromatography to afford 4-(trifluoromethyl)benzaldehyde.[8]

-

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield |

| Swarts Reaction & Hydrolysis | Toluene | CCl₄, SbF₃/HF, H₂SO₄ | Utilizes inexpensive starting materials. | Harsh conditions, toxic reagents, multiple steps. | Variable |

| Oxidation | Trifluoromethylated Toluene/Benzyl Alcohol | Oxidizing agents (e.g., NaOCl) | Often a direct, single-step transformation. | Can lead to over-oxidation to the carboxylic acid. | Good to Excellent |

| Formylation | Trifluoromethylated Benzene | Formylating agents (e.g., Vilsmeier reagent) | Direct introduction of the aldehyde group. | Regioselectivity can be an issue. | Moderate to Good |

| Pd-Catalyzed Coupling | Trifluoromethylated Aryl Halide/Boronic Acid | Pd catalyst, CO source or formic acid | High functional group tolerance, good yields. | Cost of catalyst and ligands. | Good to Excellent |

The Role of Trifluoromethylated Benzaldehydes in Modern Chemistry

The unique properties imparted by the trifluoromethyl group make these benzaldehydes highly valuable building blocks in several areas of chemical research and development.

Medicinal Chemistry and Drug Discovery

The trifluoromethyl group is a bioisostere of the methyl group and can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate. It can improve metabolic stability by blocking sites of enzymatic oxidation, increase lipophilicity to enhance membrane permeability, and modulate the pKa of nearby functional groups to improve binding affinity.

Examples of Pharmaceuticals Derived from Trifluoromethylated Benzaldehydes:

-

Lanperisone: An antispasmodic drug.[7]

-

Sorafenib: A kinase inhibitor used in cancer therapy. The synthesis involves the use of 4-chloro-3-(trifluoromethyl)phenyl isocyanate, which can be derived from the corresponding aniline, itself accessible from a trifluoromethylated aromatic precursor.[9]

Sources

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PubMed [pubmed.ncbi.nlm.nih.gov]